molecular formula C61H107N3O20 B071877 Malolactomycin D CAS No. 189759-06-6

Malolactomycin D

货号: B071877
CAS 编号: 189759-06-6
分子量: 1202.5 g/mol
InChI 键: PQURQOOZPVJPIM-RSKOTYHHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Malolactomycin D is a guanidine-containing polyhydroxyl macrolide antibiotic derived from Streptomyces species. Its complex structure includes a 35-membered macrolactone ring with multiple hydroxyl, methyl, and guanidine functional groups, as described by its chemical formula and aliases . The compound is part of the malolactomycin family, which includes analogs like Malolactomycin C, A, and others.

属性

CAS 编号

189759-06-6

分子式

C61H107N3O20

分子量

1202.5 g/mol

IUPAC 名称

3-[[17-[(E)-10-(diaminomethylideneamino)-4-methyldec-4-en-2-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]-3-oxopropanoic acid

InChI

InChI=1S/C61H107N3O20/c1-33(16-12-10-11-15-23-64-60(62)63)24-37(5)57-36(4)17-13-14-18-46(67)38(6)49(70)27-43(66)25-42(65)26-44(82-55(77)31-54(75)76)28-45-29-52(73)58(79)61(81,84-45)32-53(74)34(2)19-21-47(68)39(7)50(71)30-51(72)40(8)48(69)22-20-35(3)56(78)41(9)59(80)83-57/h13-14,16-18,20,34,36-53,56-58,65-74,78-79,81H,10-12,15,19,21-32H2,1-9H3,(H,75,76)(H4,62,63,64)/b17-13?,18-14?,33-16+,35-20?

InChI 键

PQURQOOZPVJPIM-RSKOTYHHSA-N

SMILES

CC1CCC(C(C(CC(C(C(CC=C(C(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)O)C)C(C)CC(=CCCCCCN=C(N)N)C)C)O)C)O)C)O)O)C)O

手性 SMILES

CC1CCC(C(C(CC(C(C(CC=C(C(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)O)C)C(C)C/C(=C/CCCCCN=C(N)N)/C)C)O)C)O)C)O)O)C)O

规范 SMILES

CC1CCC(C(C(CC(C(C(CC=C(C(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)O)C)C(C)CC(=CCCCCCN=C(N)N)C)C)O)C)O)C)O)O)C)O

同义词

Malolactomycin D

产品来源

United States

相似化合物的比较

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Malolactomycin C
  • Structure : Shares a macrolactone core with Malolactomycin D but differs in substituents (e.g., hydroxylation patterns and side-chain modifications) .
  • Bioactivity : Demonstrates antifungal effects against plant pathogens (Botrytis cinerea, Cladosporium fulvum) with a MIC of 25 µg/mL .
  • Molecular Properties : Molecular weight 1216.6 g/mol, CAS 189759-03-3 .
Niphimycins C–E
  • Structure : Similar macrolactone framework but with distinct glycosylation patterns.
  • Bioactivity : Broad-spectrum antifungal activity, inhibiting fungal H⁺,K⁺-ATPase and mitochondrial function .
TMC-34 and Scopafungin
  • Structure : Guanidine-containing macrolides with smaller lactone rings (24–28 members).
  • Bioactivity : Potent inhibition of acid secretion and ulcer formation in preclinical models, suggesting dual antifungal and anti-ulcer applications .

Comparative Data Table

Compound Molecular Weight (g/mol) MIC (µg/mL) Source Organism Key Functional Groups Biological Targets
Malolactomycin D ~1230 (estimated) N/A* Streptomyces spp. Guanidine, hydroxyl, methyl Mitochondrial oxidative phosphorylation
Malolactomycin C 1216.6 25 Streptomyces spp. Hydroxyl, ester Plant-pathogenic fungi
Niphimycin C ~1250 10–50 Streptomyces crystallogenes Glycoside, hydroxyl Fungal H⁺,K⁺-ATPase
Scopafungin 1180 15 Streptomyces scopiformis Guanidine, lactone Mitochondrial membrane disruption

Research Findings and Mechanistic Insights

Antifungal Mechanisms

  • Oxidative Phosphorylation Inhibition : Malolactomycin D and its analogs (e.g., Scopafungin) disrupt mitochondrial energy production, leading to fungal cell death .
  • Structural Determinants of Activity : The guanidine moiety in Malolactomycin D enhances membrane permeability, while hydroxyl groups mediate target binding .

Limitations and Gaps

  • Data Scarcity : Detailed pharmacokinetic or toxicity profiles for Malolactomycin D are absent in available literature.
  • Structural Complexity : Challenges in synthesis and purification limit large-scale studies .

常见问题

What are the standard in vitro assays used to evaluate the antimicrobial activity of Malolactomycin D, and how should researchers control for compound stability in these assays?

Level: Basic
Methodological Answer:
To assess antimicrobial activity, researchers typically use:

  • Minimum Inhibitory Concentration (MIC) assays against target bacterial strains .
  • Time-kill curve experiments to determine bactericidal vs. bacteriostatic effects .

Key controls:

  • Include positive controls (e.g., known antibiotics) and solvent controls to rule out vehicle interference.
  • Perform stability tests (e.g., HPLC or mass spectrometry) pre- and post-assay to confirm compound integrity under experimental conditions .
  • Replicate experiments across ≥3 independent trials to ensure statistical validity .

Data Presentation:
Results should be tabulated with MIC values, confidence intervals, and comparative analysis against controls (Table 1 example):

Bacterial StrainMIC (μg/mL)Positive Control (μg/mL)Solvent Control Result
S. aureus ATCC2.51.0 (Vancomycin)No inhibition

How can researchers resolve discrepancies in reported IC₅₀ values of Malolactomycin D across different studies?

Level: Advanced
Methodological Answer:
Contradictions in potency data often arise from:

  • Methodological variability (e.g., assay temperature, bacterial growth phase).
  • Compound purity (e.g., impurities affecting bioactivity).

Strategies:

  • Standardize protocols using CLSI or EUCAST guidelines for antimicrobial assays .
  • Cross-validate results with orthogonal methods (e.g., isothermal titration calorimetry for binding affinity) .
  • Perform meta-analysis of published data to identify confounding variables (e.g., pH, serum protein binding) .

Statistical Approach:
Use Bland-Altman plots or Cohen’s kappa to quantify inter-study variability .

What structural characterization techniques are essential for confirming the identity of Malolactomycin D isolated from natural sources?

Level: Basic
Methodological Answer:

  • High-resolution mass spectrometry (HR-MS) to confirm molecular formula .
  • NMR spectroscopy (¹H, ¹³C, 2D COSY/HSQC) for stereochemical assignment .
  • X-ray crystallography (if crystalline) to resolve absolute configuration .

Validation:
Compare spectral data with published reference standards. Disclose purity thresholds (e.g., ≥95% by HPLC) in supplementary materials .

What experimental strategies are recommended to elucidate the target-binding kinetics of Malolactomycin D in bacterial cells?

Level: Advanced
Methodological Answer:

  • Surface Plasmon Resonance (SPR): Quantify real-time binding to purified bacterial targets (e.g., RNA polymerase) .
  • Genetic knockout models: Compare susceptibility of wild-type vs. target-deficient strains .
  • Fluorescence polarization assays: Measure displacement of labeled probes from target proteins .

Data Analysis:
Fit kinetic data to Langmuir binding models and report association/dissociation rates (kₐ, kₑ) with error margins .

How should researchers design time-kill curve experiments to assess the bactericidal activity of Malolactomycin D while accounting for potential antibiotic persistence?

Level: Advanced
Methodological Answer:

  • Experimental Design:
    • Use log-phase cultures at standardized inoculum density (e.g., 1×10⁶ CFU/mL) .
    • Include sub-inhibitory concentrations to detect paradoxical effects.
  • Persistence Controls:
    • Pre-treat cultures with protonophores (e.g., CCCP) to disrupt persister cell formation .
    • Extend observation periods to ≥24 hours.

Data Interpretation:
Plot CFU/mL vs. time with nonlinear regression analysis. Report biphasic killing patterns if observed .

What are the optimal parameters for Malolactomycin D solubility testing in pharmacological assays?

Level: Basic
Methodological Answer:

  • Solvent Systems: Test in PBS, DMSO (≤0.1%), or serum-containing media .
  • Quantification: Use UV-Vis spectrophotometry or nephelometry for turbidity measurements .
  • Temperature Control: Conduct tests at 37°C to mimic physiological conditions .

Reporting Standards:
Include solubility limits (mg/mL) and method details in supplementary tables .

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